molecular formula C7H14ClN B1378857 (1-Cyclopropylcyclopropyl)methanamine hydrochloride CAS No. 1423027-90-0

(1-Cyclopropylcyclopropyl)methanamine hydrochloride

Cat. No. B1378857
M. Wt: 147.64 g/mol
InChI Key: DQHWOGAATFTNQU-UHFFFAOYSA-N
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Description

“(1-Cyclopropylcyclopropyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H14ClN . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of “(1-Cyclopropylcyclopropyl)methanamine hydrochloride” is represented by the InChI code 1S/C7H13N.ClH/c8-5-7(3-4-7)6-1-2-6;/h6H,1-5,8H2;1H .


Physical And Chemical Properties Analysis

“(1-Cyclopropylcyclopropyl)methanamine hydrochloride” is a powder . It has a molecular weight of 147.65 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides : This research discusses the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, highlighting the chemical versatility and potential for creating a broad spectrum of biologically active compounds (Aghekyan, Panosyan, & Markaryan, 2013).

  • Antiviral Activity Evaluation : A study on the synthesis of some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, including aminoadamantane derivatives, underlines the potential of (1-Cyclopropylcyclopropyl)methanamine hydrochloride in developing antiviral agents (Kolocouris et al., 1994).

  • Improved Industrial Synthesis of Antidepressants : The synthesis of sertraline hydrochloride, an effective antidepressant, uses intermediates such as methanamines, showing the role of (1-Cyclopropylcyclopropyl)methanamine hydrochloride in pharmaceutical manufacturing (Vukics et al., 2002).

Advanced Applications in Organic Chemistry

  • Novel Compound Synthesis and Characterization : Research involving the synthesis of new compounds like 1,3-Dithiolane Compound N, N-dimethyl, highlights the importance of (1-Cyclopropylcyclopropyl)methanamine hydrochloride in creating structurally complex and potentially useful organic compounds (Zhai, 2014).

  • Development of Serotonin Receptor Agonists : A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine shows its application in developing serotonin receptor agonists with potential antidepressant activity (Sniecikowska et al., 2019).

  • Efficient Transfer Hydrogenation Reactions : The use of (4-Phenylquinazolin-2-yl)methanamine in synthesizing N-heterocyclic ruthenium(II) complexes for transfer hydrogenation reactions exemplifies the compound's role in facilitating efficient chemical processes (Karabuğa et al., 2015).

  • Synthesis of BCP Benzylamines : Incorporating (1-Cyclopropylcyclopropyl)methanamine hydrochloride into bioactive molecules like bicyclo[1.1.1]pentanes (BCPs) demonstrates its utility in medicinal chemistry for creating drug candidates with improved qualities (Shelp & Walsh, 2018).

Safety And Hazards

The safety information available indicates that “(1-Cyclopropylcyclopropyl)methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1-cyclopropylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-5-7(3-4-7)6-1-2-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHWOGAATFTNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylcyclopropyl)methanamine hydrochloride

CAS RN

1423027-90-0
Record name (1-cyclopropylcyclopropyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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